Cas no 30845-78-4 (1-Anthracenesulfonicacid, 9,10-dihydro-9,10-dioxo-, potassium salt (1:1))

1-Anthracenesulfonicacid, 9,10-dihydro-9,10-dioxo-, potassium salt (1:1) structure
30845-78-4 structure
Product Name:1-Anthracenesulfonicacid, 9,10-dihydro-9,10-dioxo-, potassium salt (1:1)
CAS No:30845-78-4
MF:C14H7KO5S
MW:326.365683794022
CID:319272
PubChem ID:4119984
Update Time:2025-04-19

1-Anthracenesulfonicacid, 9,10-dihydro-9,10-dioxo-, potassium salt (1:1) Chemical and Physical Properties

Names and Identifiers

    • 1-Anthracenesulfonicacid, 9,10-dihydro-9,10-dioxo-, potassium salt (1:1)
    • ANTHRAQUINONE 1- SULPHONIC ACID POTTASIUM SALT
    • Potassium 9,10-dioxo-9,10-dihydro-1-anthracenesulfonate
    • 1-Anthracenecarbonitrile, 9,10-di
    • 1-Cyan-anthrachinon
    • 1-Cyanoanthrachinon
    • 1-cyanoanthraquinone
    • 9,10-Dioxo-9,10-dihydro-anthracen-1-sulfonsaeure, Kalium-Salz
    • 9,10-Dioxo-9,10-dihydro-anthracen-1-sulfonsaeure, Kalium-Verbindung
    • 9,10-dioxo-9,10-dihydro-anthracene-1-sulfonic acid , potassium-compound
    • Anthrachinon-carbonsaeure-(1)-nitril
    • CTK1B4941
    • potassium anthraquinone-1-sulfonate
    • potassium anthraquinone-1-sulphonate
    • SureCN939194
    • 9,10-dihydro-9,10-dioxo-1-anthracenesulfonic acipotassium salt
    • Potassium 9,10-dihydro-9,10-dioxoanthracenesulphonate
    • W-109213
    • 1-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo-, potassium salt (1:1)
    • 30845-78-4
    • NS00088602
    • AKOS024342881
    • potassium anthraquinone sulfonate
    • potassium;9,10-dioxoanthracene-1-sulfonate
    • EINECS 250-354-7
    • DTXSID3067578
    • EM8HB442GQ
    • 1-ANTHRAQUINONESULFONIC ACID POTASSIUM SALT
    • Potassium 9,10-dihydro-9,10-dioxoanthracene-1-sulphonate
    • potassium9,10-dihydro-9,10-dioxoanthracene-1-sulphonate
    • 38641-06-4
    • 1-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo-, potassium salt
    • NS00083858
    • SCHEMBL2787084
    • EINECS 254-053-1
    • Inchi: 1S/C14H8O5S.K/c15-13-8-4-1-2-5-9(8)14(16)12-10(13)6-3-7-11(12)20(17,18)19;/h1-7H,(H,17,18,19);/q;+1/p-1
    • InChI Key: BMAWOUMCJNTMPB-UHFFFAOYSA-M
    • SMILES: [K+].S(C1C=CC=C2C(C3C=CC=CC=3C(C2=1)=O)=O)(=O)(=O)[O-]

Computed Properties

  • Exact Mass: 325.965
  • Monoisotopic Mass: 325.965
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 1
  • Complexity: 538
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 99.7Ų

Experimental Properties

  • LogP: 2.44690
Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.